molecular formula C15H21N3O2 B15038727 N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide

N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide

Cat. No.: B15038727
M. Wt: 275.35 g/mol
InChI Key: IIRJSUZVPDPAHN-DTQAZKPQSA-N
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Description

N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide typically involves the condensation reaction between 4-methylacetophenone and morpholine-4-acetohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-methylphenyl)ethylidene]-2-(morpholin-4-yl)acetohydrazide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C15H21N3O2/c1-12-3-5-14(6-4-12)13(2)16-17-15(19)11-18-7-9-20-10-8-18/h3-6H,7-11H2,1-2H3,(H,17,19)/b16-13+

InChI Key

IIRJSUZVPDPAHN-DTQAZKPQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)CN2CCOCC2)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)CN2CCOCC2)C

Origin of Product

United States

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